![molecular formula C15H22N2O2 B1624324 tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate CAS No. 816468-24-3](/img/structure/B1624324.png)
tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H22N2O2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate” consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural layout wasn’t available in the search results.Scientific Research Applications
Building Blocks in Biochemical Reagents
This compound is used as a building block in biochemical reagents . It’s often used in scientific research, but it’s not recommended for medical, clinical diagnosis or treatment, food and cosmetics .
Pyrrolidine in Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Peptide Chemical Synthesis
Tert-butyl amino acid esters, which this compound can be considered a part of, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .
properties
IUPAC Name |
tert-butyl 3-anilinopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACSSYAFISGJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458059 | |
Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |
CAS RN |
816468-24-3 | |
Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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